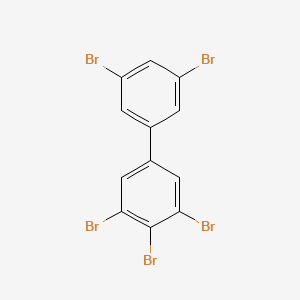

3,3',4,5,5'-Pentabromobiphenyl

Descripción

Propiedades

IUPAC Name |

1,2,3-tribromo-5-(3,5-dibromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFDQWNBHQDGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=CC(=C(C(=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231460 | |

| Record name | 1,1'-Biphenyl, 3,3',4,5,5'-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81902-33-2 | |

| Record name | 3,3',4,5,5'-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3',4,5,5'-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,5,5'-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4WP5YX85L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization Methodologies for 3,3 ,4,5,5 Pentabromobiphenyl

Directed Synthetic Routes for Specific Polybrominated Biphenyl (B1667301) Congeners

The creation of a specific PBB isomer like 3,3',4,5,5'-pentabromobiphenyl necessitates controlled, multi-step chemical syntheses rather than the direct bromination methods used for commercial mixtures.

Directed synthesis allows for the unambiguous construction of PBBs with a defined number and position of bromine atoms. One established method for producing research quantities of specific PBB congeners is through the diazo coupling of a brominated aniline (B41778) with a corresponding bromobenzene (B47551) nih.gov.

For example, a related congener, 2,3,3',4,4',5'-hexabromobiphenyl, can be synthesized by the diazo coupling of 3,4,5-tribromoaniline (B1304853) with 1,2,3-tribromobenzene (B42115) nih.gov. This principle can be adapted to synthesize 3,3',4,5,5'-pentabromobiphenyl. The synthesis would likely involve the coupling of two different precursor molecules, one contributing a 3,4,5-tribromophenyl group and the other contributing a 3,5-dibromophenyl group.

Other potential, though less commonly cited for PBBs, synthetic strategies for forming the biphenyl core include palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings, which are widely used for creating carbon-carbon bonds between aromatic rings.

Regioselective synthesis is the cornerstone of producing a single PBB isomer. The key to isomer control lies in the selection of starting materials that already possess the desired bromine substitution patterns on separate benzene (B151609) rings. The reaction pathway is chosen to couple these specific precursors without altering the bromine positions.

For the synthesis of 3,3',4,5,5'-pentabromobiphenyl, the strategy would involve:

Precursor 1: A benzene derivative containing bromine atoms at the 3, 4, and 5 positions.

Precursor 2: A benzene derivative containing bromine atoms at the 3 and 5 positions.

By coupling these two specifically substituted rings, the resulting biphenyl structure is precisely controlled, yielding the target 3,3',4,5,5'-isomer and avoiding the formation of other pentabromo-congeners. The challenge in these syntheses often lies in the preparation of the correct, multi-substituted precursors.

Purification Techniques for High-Purity Congeners

Whether synthesized in the lab or isolated from commercial mixtures, achieving high purity for a single PBB congener requires sophisticated separation techniques. Commercial preparations like Firemaster BP-6 were complex mixtures from which individual congeners had to be isolated for study nih.govtandfonline.comtandfonline.com.

Chromatography is the primary method for separating structurally similar PBB congeners.

Column Chromatography: Adsorption column chromatography using materials like alumina (B75360) is a common first step in fractionating PBB mixtures nih.govtandfonline.com. Different congeners will elute at different rates depending on their polarity and interaction with the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase setup, is a powerful tool for separating PBB isomers dioxin20xx.orgnih.gov. Using serially coupled C18 (octadecylsilane) columns can provide the high resolution needed to separate congeners that are very similar in structure nih.gov. The choice of mobile phase (typically mixtures of solvents like acetonitrile (B52724) and water) is optimized to achieve the best separation.

| Chromatographic Technique | Stationary Phase Example | Typical Application | Reference |

| Adsorption Column Chromatography | Alumina | Initial fractionation of complex PBB mixtures | nih.govtandfonline.com |

| Reversed-Phase HPLC | C18 (Octadecylsilane) | High-resolution separation of individual PBB congeners | dioxin20xx.orgnih.gov |

| Reversed-Phase Lipidex-5000 | Lipidex-5000 | Separation of highly structurally similar congeners not separable by other methods | nih.govtandfonline.com |

Recrystallization is a classic purification technique used to refine PBB congeners after initial separation by chromatography nih.govtandfonline.com. The process involves dissolving the partially purified congener in a suitable solvent (e.g., hexane) and allowing it to slowly crystallize as the solution cools or the solvent evaporates. Impurities tend to remain in the solution (mother liquor), while the pure congener forms crystals tandfonline.com. This process can be repeated multiple times to achieve very high purity (>99%) tandfonline.com.

In some cases, initial fractionation can be achieved through preferential solubilization. For instance, commercial PBB mixtures have been fractionated using acetone (B3395972) to dissolve certain congeners more readily than others, providing an enriched starting material for further purification nih.govtandfonline.comtandfonline.com.

Analytical Characterization for Structural Confirmation

After synthesis and purification, the precise structure of the isolated compound must be unequivocally confirmed to ensure it is indeed 3,3',4,5,5'-pentabromobiphenyl. This is accomplished using a combination of modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for PBB analysis nih.govchromatographyonline.com. The gas chromatograph separates components of a sample, and a pure congener will appear as a single peak at a specific retention time. The mass spectrometer then bombards the molecule with electrons, causing it to fragment in a predictable way. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragments, serves as a molecular fingerprint to confirm the compound's mass and aspects of its bromine substitution pattern chromatographyonline.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure elucidation of organic molecules nih.gov. ¹H NMR (proton NMR) spectroscopy provides information about the number and chemical environment of hydrogen atoms on the biphenyl rings. For 3,3',4,5,5'-pentabromobiphenyl, the specific pattern and splitting of the proton signals would confirm the substitution pattern. ¹³C NMR provides similar information about the carbon atoms in the structure.

| Analytical Technique | Information Provided | Purpose in Characterization |

| Gas Chromatography (GC) | Retention time | Purity assessment and separation from other isomers |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirmation of elemental composition (C₁₂H₅Br₅) and bromine count |

| ¹H NMR Spectroscopy | Chemical shift, integration, and coupling constants of hydrogen atoms | Unambiguous determination of the bromine substitution pattern on the biphenyl core |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms | Further confirmation of the carbon skeleton and substitution pattern |

Environmental Behavior and Dynamics of 3,3 ,4,5,5 Pentabromobiphenyl

Environmental Persistence and Degradation Pathways

Abiotic Transformation Processes (e.g., ultraviolet degradation)

Polybrominated biphenyls (PBBs) are known for their chemical stability and resistance to degradation. pops.int However, they can undergo transformation in the environment through abiotic processes, with photodegradation being the most significant pathway. mdpi.com This process involves the breakdown of PBBs upon exposure to ultraviolet (UV) radiation from sunlight, leading to the formation of lower-brominated congeners through reductive debromination. sci-hub.se

While specific experimental studies on the photolysis of 3,3',4,5,5'-Pentabromobiphenyl are not extensively detailed in publicly available literature, the behavior of other PBB congeners under UV irradiation provides critical insight into the likely transformation processes. Research on the photolysis of more highly brominated PBBs, such as 2,4,5,2',4',5'-Hexabromobiphenyl (PBB-153), demonstrates a clear pattern of bromine atom cleavage, which is considered a primary degradation mechanism for this class of compounds. sci-hub.senih.gov

In laboratory settings, the irradiation of PBBs in organic solvents like hexane (B92381) with UV light leads to the stepwise removal of bromine atoms. nih.govoup.com The position of the bromine atom on the biphenyl (B1667301) rings influences the rate and products of degradation. Studies on 2,4,5,2',4',5'-Hexabromobiphenyl have shown that debromination occurs at the para, meta, and ortho positions, resulting in a mixture of pentabrominated and tetrabrominated biphenyls. nih.govoup.com For instance, the loss of a bromine atom from the para position was observed to occur at a higher rate than from the ortho position. nih.gov

The environmental relevance of these laboratory findings is significant, as photodegradation in surface soils and atmospheric transport are key factors in the environmental fate of PBBs. The transformation of PBBs can lead to byproducts that may have different toxicological profiles. For example, the environmental photodegradation of PBBs can lead to an increase in human carcinogenic risk associated with the resulting lower brominated biphenyls. mdpi.com

The table below details the findings from a study on the photolysis of 2,4,5,2',4',5'-Hexabromobiphenyl, which serves as a model for the abiotic transformation of PBBs.

Table 1: Photolysis Products of 2,4,5,2',4',5'-Hexabromobiphenyl in Hexane

| Parent Compound | Identified Photoproducts | Type of Debromination | Reference |

|---|---|---|---|

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5,2',5'-Pentabromobiphenyl | Para | nih.gov, oup.com |

| 2,4,5,3',4'-Pentabromobiphenyl | Ortho | nih.gov, oup.com | |

| 2,4,5,2',4'-Pentabromobiphenyl | Meta | nih.gov, oup.com | |

| 3,4,3',4'-Tetrabromobiphenyl (secondary product) | Ortho (from 2,4,5,3',4'-PBB) | nih.gov, oup.com | |

| 2,5,2',5'-Tetrabromobiphenyl (secondary product) | Para (from 2,4,5,2',5'-PBB) | nih.gov | |

| 2,4,2',5'-Tetrabromobiphenyl (secondary product) | Meta (from 2,4,5,2',5'-PBB) | nih.gov |

This data illustrates that the abiotic transformation of a hexabrominated biphenyl yields a complex mixture of lower brominated congeners. oup.com It is plausible that 3,3',4,5,5'-Pentabromobiphenyl would itself undergo further reductive debromination under UV irradiation to form various tetrabromobiphenyls and subsequently even less brominated congeners.

Bioaccumulation, Biotransfer, and Trophic Magnification of Pbbs

Uptake and Partitioning in Biological Systems

The uptake of PBBs into organisms occurs readily following environmental exposure. nih.gov Studies on PBBs in general show that they are rapidly and almost completely absorbed from the gastrointestinal tract after ingestion. researchgate.net Once absorbed, these compounds are distributed throughout the body, with the highest concentrations typically found in tissues with high lipid content. researchgate.netgdut.edu.cn

Research demonstrates that PBBs preferentially accumulate in adipose tissue (fat), followed by organs such as the liver and kidneys. gdut.edu.cn The distribution pattern, however, can be complex and is not solely dictated by the lipid content of a tissue, suggesting that other factors like selective tissue binding may play a role. The specific stereochemistry of a PBB congener influences its biological activity and persistence. For the closely related isomer, 3,3',4,4',5-Pentabromobiphenyl (B6596317) (PBB 126), its coplanar structure (lacking bromine atoms in the ortho positions) enhances its binding affinity to the aryl hydrocarbon receptor (AhR). nih.gov This interaction is a key mechanism mediating the toxic responses and influencing the metabolism and elimination of the compound. nih.gov

Furthermore, different PBB isomers exhibit varied rates of absorption, distribution, and clearance. A study on the commercial PBB mixture Firemaster FF-1 in male rats revealed that different pentabromobiphenyl congeners have distinct pharmacokinetic profiles. nih.gov For instance, 2,2',4,5,5'-Pentabromobiphenyl (B1595030) was cleared from the body much more rapidly than 2,3',4,4',5-pentabromobiphenyl. nih.gov This highlights that the specific arrangement of bromine atoms on the biphenyl (B1667301) structure is a critical determinant of a congener's fate within an organism. nih.gov PBBs can also be transferred from mother to offspring, both across the placenta and via breast milk, facilitating their persistence across generations. gdut.edu.cncanada.ca

Accumulation Dynamics in Organisms

The persistence of PBBs in the environment and their resistance to metabolic degradation lead to their accumulation in organisms over time. mdpi.com The bioaccumulation of individual PBB congeners has been observed to increase with the degree of bromination up to at least tetrabromobiphenyls, with higher brominated congeners expected to accumulate to an even greater extent. mdpi.com This accumulation is quantified using metrics such as the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, and the bioaccumulation factor (BAF), which considers all routes of exposure including diet.

Table 1: Environmental Fate and Accumulation Parameters for a Pentabromobiphenyl Isomer

This table presents predicted environmental fate and transport data for 2,3,3',4',5-Pentabromobiphenyl, an isomer of the target compound. This data is provided to illustrate the general properties of pentabromobiphenyls.

| Property | Predicted Value | Unit | Source |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 1.70e+6 | L/kg | dmu.dk |

| Fish Biotransformation Half-Life | 17.0 | days | dmu.dk |

| Soil Adsorption Coefficient (Koc) | 4.79e+5 | L/kg | dmu.dk |

Biomagnification Across Trophic Levels

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. pops.int Persistent and lipophilic substances like PBBs are particularly prone to this phenomenon. dmu.dkpops.int As energy is transferred from lower to higher trophic levels, the contaminants that are stored in the fatty tissues of the prey are passed on and become more concentrated in the predator. dmu.dk

Specific trophic magnification factors (TMFs)—a measure of a substance's concentration increase from one trophic level to the next—are not well-documented for 3,3',4,5,5'-Pentabromobiphenyl. However, the PBB class as a whole is known to biomagnify in food webs. dmu.dk Studies in marine environments have shown increasing concentrations of PBBs with increasing trophic level. Some research suggests that PBBs may even have a higher biomagnification potential than the more widely studied polybrominated diphenyl ethers (PBDEs).

For example, a study of the Greenland marine food web indicated that both PBDEs and PBBs biomagnify, with PBBs showing signs of a greater biomagnification potential. In the Lake Michigan food web, the PBB congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153) and the pentabromobiphenyl congener 2,2',4,5,5'-pentabromobiphenyl (PBB 101) were detected at the highest concentrations in lake trout, a top predator fish. This provides clear evidence of the biomagnification of these compounds. The process results in top predators, including marine mammals, birds of prey, and humans, accumulating the highest concentrations of these contaminants. dmu.dk

Table 2: PBB Concentrations in Lake Trout from the Great Lakes

This table shows the concentration ranges for two PBB congeners, including a pentabromobiphenyl, found in lake trout, demonstrating accumulation at a higher trophic level.

| PBB Congener | Concentration Range (wet weight) | Source |

| 2,2',4,5,5'-Pentabromobiphenyl (PBB 101) | 0.042 to 0.633 µg/kg | |

| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | 0.189 to 2.083 µg/kg |

Metabolism and Biotransformation of 3,3 ,4,5,5 Pentabromobiphenyl

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of PBBs is a critical determinant of their toxicokinetics. Halogenation, while making these compounds resistant to degradation, does not entirely prevent their metabolic conversion. epa.gov The primary reactions involved are oxidation, mediated by cytochrome P450 enzymes, leading to the formation of more polar metabolites.

The cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes, plays a central role in the initial phase of PBB metabolism. nih.govnih.gov These enzymes catalyze the insertion of an oxygen atom into the PBB molecule. The specific CYP isozymes involved and the rate of metabolism are dictated by the bromine substitution pattern of the PBB congener. nih.gov

Studies using rat liver microsomes have shown that different PBB congeners are metabolized by different forms of cytochrome P-450. nih.gov Pre-treatment of rats with inducers like 3-methylcholanthrene (B14862) (MC) or phenobarbital (B1680315) (PB) enhances the metabolism of specific PBBs. MC-inducible CYP isozymes, such as CYP1A1, preferentially metabolize PBBs that have adjacent non-halogenated ortho and meta carbon atoms on at least one of the biphenyl (B1667301) rings. nih.gov In contrast, PB-inducible CYPs are more effective at metabolizing congeners with adjacent non-halogenated meta and para carbons. nih.gov The congener 3,3',4,5,5'-Pentabromobiphenyl, lacking ortho-bromines, has a coplanar structure that allows it to bind to the aryl hydrocarbon receptor (AhR), which in turn induces the expression of CYP1A1 and other metabolic enzymes.

The primary outcome of CYP-mediated oxidation of PBBs is the formation of hydroxylated metabolites (OH-PBBs). sci-hub.se This reaction introduces a polar hydroxyl (-OH) group onto the aromatic ring, significantly increasing the compound's hydrophilicity. The most common biometabolic reactions for PBBs are mono- and di-hydroxylation. mdpi.com For example, the metabolism of 4-bromobiphenyl (B57062) in pigs results in the formation of 4'-bromo-4-biphenylol. cdc.gov While specific studies on 3,3',4,5,5'-Pentabromobiphenyl are limited, the metabolic pathways are considered similar to those of structurally related PBBs and polychlorinated biphenyls (PCBs). sci-hub.se The formation of these hydroxylated metabolites is a critical step, as they can sometimes be more toxic than the parent compound. mdpi.com

Debromination Mechanisms and Metabolite Identification

Debromination, the removal of bromine atoms from the biphenyl structure, is another metabolic pathway for PBBs, although it is generally considered less frequent than hydroxylation. mdpi.com This process can occur through oxidative or reductive mechanisms. Oxidative debromination can happen concurrently with hydroxylation, where a bromine atom is replaced by a hydroxyl group, often involving an NIH shift mechanism. Reductive debromination, the replacement of a bromine atom with a hydrogen atom, has been observed for PBBs under anaerobic conditions, such as those mediated by microorganisms. mdpi.com For instance, the PBB-153 congener can be reductively debrominated to form various tetrabromobiphenyls. mdpi.com

Metabolite identification is typically performed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation and identification of various metabolites present in biological samples. For example, studies on commercial PBB mixtures have identified several hydroxylated and debrominated products in animal tissues and waste. sci-hub.se

Table 1: Identified Metabolites from PBB Exposure

| Parent Compound | Identified Metabolite | Species/System | Reference |

|---|---|---|---|

| 4-Bromobiphenyl | 4'-Bromo-4-biphenylol | Pig | cdc.gov |

| Firemaster BP-6 | 6-Hydroxy-2,4,5,2',4',5'-hexabromobiphenyl | Dog | sci-hub.se |

| Firemaster BP-6 | Pentabromobiphenylol | Pig | sci-hub.se |

Excretion Pathways and Metabolite Elimination

The biotransformation of PBBs into more polar, water-soluble metabolites is essential for their elimination from the body. The primary route of excretion for PBBs and their metabolites is through the bile into the feces. sci-hub.se Urinary excretion is generally very low for these compounds. nih.gov Due to their high lipophilicity, PBBs that are not metabolized are stored in adipose tissue, leading to a long biological half-life and potential for bioaccumulation. epa.gov Other minor excretion pathways include secretion through skin oils and hair, as well as transfer via milk in lactating mammals and eggs in birds. sci-hub.se

Structure-Activity Relationships Governing PBB Metabolism

The relationship between the chemical structure of a PBB congener and its metabolic fate is well-defined. Key structural features that govern metabolism include:

Presence of Vicinal, Unsubstituted Carbon Atoms: The presence of adjacent, non-brominated carbon atoms is a critical requirement for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net A pair of unsubstituted ortho and meta positions or meta and para positions provides a site for enzymatic attack. nih.gov

Ortho-Substitution: The presence of bromine atoms in the ortho positions (2, 2', 6, 6') hinders the molecule from adopting a planar conformation. This can reduce its binding affinity for the AhR and alter its susceptibility to metabolism by certain CYP isozymes. nih.gov Congeners without ortho-bromines, like 3,3',4,5,5'-Pentabromobiphenyl, are more coplanar, which enhances their binding to the AhR. nih.gov

Para-Substitution: Congeners that have bromine atoms on both para-positions (4 and 4') are generally more resistant to metabolism. mdpi.com The congener 3,3',4,5,5'-Pentabromobiphenyl has one unsubstituted para-position, making it potentially more susceptible to metabolism than a 4,4'-disubstituted congener.

Table 2: Influence of Bromine Position on PBB Metabolism

| Structural Feature | Metabolic Consequence | Reference |

|---|---|---|

| Adjacent non-halogenated ortho/meta carbons | Substrate for MC-inducible CYP450s | nih.gov |

| Adjacent non-halogenated meta/para carbons | Substrate for PB-inducible CYP450s | nih.gov |

| Absence of ortho-bromines | Coplanar structure, enhanced AhR binding | nih.gov |

Impact on Gene Expression Patterns Affecting Metabolic Pathways

PBBs, particularly coplanar congeners like 3,3',4,5,5'-Pentabromobiphenyl, can significantly impact gene expression patterns related to metabolic pathways. This is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. cdc.gov

Upon binding to a PBB congener, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, including those for Phase I metabolic enzymes like CYP1A1, CYP1A2, and CYP1B1, and Phase II enzymes such as UDP-glucuronosyltransferases and glutathione (B108866) S-transferases. nih.govnih.gov This induction of metabolic enzymes is a key mechanism by which the body attempts to detoxify and eliminate these foreign compounds. However, this process can also lead to the production of reactive metabolites that may exert toxic effects. mdpi.com Commercial PBB mixtures often cause a "mixed-type" induction, activating both PB- and MC-inducible genes, reflecting the diverse structures of the congeners present in the mixture. nih.govnih.gov

Biological Interactions and Mechanistic Studies of 3,3 ,4,5,5 Pentabromobiphenyl

Modulation of Endogenous Enzyme Systems

The introduction of 3,3',4,5,5'-Pentabromobiphenyl into biological systems leads to notable alterations in the activity of endogenous enzymes, particularly those involved in metabolizing foreign compounds.

Induction of Liver Microsomal Drug-Metabolizing Enzymes (Cytochromes P-450 and P-448)

Polybrominated biphenyls (PBBs) are recognized as potent inducers of hepatic microsomal drug-metabolizing enzymes. The specific pattern of enzyme induction depends on the bromine substitution pattern on the biphenyl (B1667301) rings. Research has categorized inducers into two primary types: phenobarbital-type (PB-type), which induces cytochrome P-450, and 3-methylcholanthrene-type (MC-type), which induces cytochrome P-448. Some compounds exhibit properties of both, and are known as mixed-type inducers. scispace.com

While detailed studies on 3,3',4,5,5'-pentabromobiphenyl are limited, extensive research on the closely related congener, 2,3',4,4',5-pentabromobiphenyl, a component of the commercial flame retardant mixture FireMaster, demonstrates its character as a potent mixed-type inducer. uiowa.eduumich.edu This congener significantly increases the concentration of hepatic cytochrome P-450 and shifts the Soret peak maximum of the reduced carbon monoxide-difference spectrum to 448.5 nm, which is indicative of cytochrome P-448 induction. uiowa.eduumich.edu This dual activity suggests it enhances enzymes typically induced by both phenobarbital (B1680315) and 3-methylcholanthrene (B14862). uiowa.eduumich.edutoxicology.org

Structurally similar coplanar PBBs, like 3,3',4,4',5-pentabromobiphenyl (B6596317), are also classified as mixed-type inducers, primarily inducing Cytochrome P450 1A1 (CYP1A1) and CYP2B enzymes. The induction of these various cytochrome P-450 isozymes is a key element of the biological response to these compounds. uiowa.edu

Alteration of Associated Enzymatic Activities (e.g., benzo[a]pyrene (B130552) hydroxylase, N-demethylase)

The induction of cytochrome P-450 and P-448 by PBBs leads to a corresponding increase in the activity of associated enzymes. Studies on 2,3',4,4',5-pentabromobiphenyl have shown a marked enhancement in the activities of benzo[a]pyrene hydroxylase and dimethylaminoantipyrine N-demethylase. uiowa.eduumich.edutoxicology.org Benzo[a]pyrene hydroxylase activity is a classic indicator of MC-type induction, while N-demethylase activity is often associated with PB-type induction. umich.eduasm.org The simultaneous enhancement of both enzyme activities further solidifies the classification of this pentabromobiphenyl congener as a mixed-type inducer. uiowa.eduumich.edu

The table below summarizes the enzymatic activities enhanced by 2,3',4,4',5-pentabromobiphenyl in rat liver microsomes.

| Enzymatic Activity | Effect | Associated Inducer Type |

|---|---|---|

| Benzo[a]pyrene hydroxylase | Enhanced | MC-type |

| Dimethylaminoantipyrine N-demethylase | Enhanced | PB-type |

| NADPH-cytochrome c reductase | Enhanced | PB-type |

Endocrine System Perturbations (e.g., thyroid hormone system interactions)

Polybrominated flame retardants, including PBBs and polybrominated diphenyl ethers (PBDEs), are known to interfere with the endocrine system. A primary target is the thyroid hormone system, which is crucial for regulating metabolism, growth, and development, particularly of the brain. nih.govwikipedia.org

The structural similarity between some brominated compounds and the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a key factor in their endocrine-disrupting potential. wikipedia.orgnih.gov Research on various PBDEs has shown that they can disrupt thyroid hormone homeostasis. For example, decabromodiphenyl ether has been reported to decrease thyroid hormone levels in animal studies. wikipedia.org Certain PBDEs and their hydroxylated metabolites can bind to thyroid hormone receptors and transport proteins, such as transthyretin, potentially interfering with the normal transport and action of thyroid hormones. unife.it While direct studies on the interaction of 3,3',4,5,5'-pentabromobiphenyl with the thyroid system are not widely available, its structural characteristics suggest a potential for similar disruptive activities.

Molecular and Cellular Responses

The biological effects of 3,3',4,5,5'-pentabromobiphenyl at the molecular level involve changes in gene expression and direct interactions with cellular components that initiate a cascade of responses.

Gene Expression Pattern Alterations

Exposure to PBBs can lead to significant changes in gene expression patterns. nih.gov The induction of cytochrome P-450 enzymes, for instance, is a direct result of altered gene expression. The binding of PBBs to cellular receptors triggers the transcription of specific genes, including those encoding for metabolic enzymes like CYP1A1 and CYP1A2. nih.gov Studies on complex PBDE mixtures have demonstrated broad transcriptional changes in the liver, affecting genes involved in xenobiotic metabolism, lipid metabolism, and cell cycle regulation. nih.gov These alterations indicate a widespread impact on cellular function and a potential to modify pathways that contribute to disease. nih.gov

Interactions with Cellular Receptors and Signaling Pathways

A critical mechanism for the action of 3,3',4,5,5'-pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). cdc.gov The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those for drug-metabolizing enzymes. t3db.ca

The three-dimensional structure of PBB congeners is a major determinant of their ability to bind to the AhR. Coplanar PBBs, which lack bromine atoms at the ortho positions (2, 2', 6, and 6'), such as 3,3',4,4',5-pentabromobiphenyl, have a high affinity for the AhR. Structure-binding relationship studies have shown that 3,3',4,4',5-pentabromobiphenyl can completely displace the potent AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) from the rat liver cytosolic AhR, indicating a strong interaction. cdc.gov This binding initiates a signaling cascade that leads to the toxic and biological effects associated with the compound. In contrast, non-coplanar, ortho-substituted PBBs show significantly lower binding affinity for the AhR. cdc.gov

The table below compares the AhR binding affinity of different PBB congeners.

| PBB Congener | Substitution Pattern | Coplanarity | AhR Binding Affinity (Relative to TCDD) |

|---|---|---|---|

| 3,3',4,4',5-Pentabromobiphenyl (BB 126) | No ortho-Br | Yes | High (complete displacement) |

| 2,3,3',4,4',5-Hexabromobiphenyl (BB 156) | Mono-ortho-Br | Partial | Moderate (partial displacement) |

| 2,2',5,5'-Tetrabromobiphenyl (BB 52) | Di-ortho-Br | No | Low (inactive) |

Advanced Analytical Methodologies for Quantification and Isomer Profiling

Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., water, soil, sediment, tissue)

The primary goal of sample preparation is to extract 3,3',4,5,5'-Pentabromobiphenyl from the sample matrix and remove interfering substances that could compromise the analysis. The choice of extraction technique depends heavily on the matrix type. nih.gov It is estimated that sample preparation can constitute 50% to 70% of the total analytical effort. nih.gov

For solid matrices like soil and sediment , common extraction techniques include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE). researchgate.netnih.gov

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency of solvent extraction. For instance, a method for extracting pharmaceuticals from sediment might use water at 90-100°C. researchgate.net For non-polar compounds like PBBs, organic solvents such as a hexane (B92381)/acetone (B3395972) mixture would be more appropriate.

Microwave-Assisted Extraction (MAE): Governed by protocols like US EPA Method 3546, MAE is a well-established technique for extracting water-insoluble organic compounds from soils, clays, and sediments. milestonesrl.com It offers reduced solvent volume and extraction time compared to traditional methods. milestonesrl.com

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample with a solid support (like C18 or Florisil) to simultaneously extract and clean up the analyte. It can be combined with other techniques for enhanced purification. nih.gov

For water samples , which typically contain low concentrations of hydrophobic compounds like PBBs, a pre-concentration step is necessary.

Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte from the aqueous phase into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Water is passed through a cartridge containing a solid adsorbent (e.g., C18) that retains the PBBs. The analytes are then eluted with a small volume of an organic solvent. This technique is widely used for its efficiency and reduced solvent consumption. nih.gov

Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a sorbent phase (e.g., polydimethylsiloxane) is used to extract analytes from the water sample. It is particularly effective for trace-level analysis. nih.gov

For biological tissues , the high lipid content presents a significant challenge. The extraction process must efficiently separate the lipophilic PBBs from the bulk lipids.

Soxhlet Extraction: A classic, though time and solvent-intensive, method using a non-polar solvent like hexane.

Gel Permeation Chromatography (GPC): Often used as a clean-up step after initial extraction to separate the target analytes from large molecules like lipids.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide analysis, involves an extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive SPE clean-up step. It has been adapted for various organic pollutants in complex matrices. nih.gov

The following table summarizes common extraction protocols for different matrices.

| Matrix | Extraction Technique | Common Solvents/Sorbents | Key Advantages |

| Water | Solid-Phase Extraction (SPE) | C18, Polystyrene-divinylbenzene | High concentration factor, low solvent use |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Hexane/Acetone, Toluene | Fast, efficient, automated |

| Soil/Sediment | Microwave-Assisted Extraction (MAE) | Hexane/Acetone | Reduced solvent and time milestonesrl.com |

| Tissue | QuEChERS with GPC clean-up | Acetonitrile, Hexane | High throughput, effective lipid removal |

High-Resolution Chromatographic Separation Techniques

Due to the existence of numerous PBB congeners, high-resolution chromatography is essential to separate 3,3',4,5,5'-Pentabromobiphenyl from its isomers and other potentially interfering compounds.

Gas chromatography (GC) is the premier separation technique for analyzing volatile and semi-volatile compounds like PBBs. nih.gov The process involves injecting the extracted sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column's inner wall. postnova.com For complex mixtures, high-resolution capillary columns are employed to achieve the necessary separation of individual congeners. researcher.life

The choice of the GC column is the most critical factor in achieving congener-specific resolution. fishersci.cagcms.cz Key parameters for column selection include the stationary phase, column dimensions (length, internal diameter), and film thickness. fishersci.casigmaaldrich.com

Stationary Phase: The polarity of the stationary phase is paramount. For PBBs, non-polar or semi-polar stationary phases are typically used. A (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5ms, HP-5MS) is a common choice for general-purpose analysis. researchgate.net However, no single column can separate all PBB congeners. Therefore, a secondary, more polar column (e.g., a cyanopropyl-based phase) is often used for confirmation analysis to resolve co-elutions that occur on the primary column. researchgate.net The greater the difference in selectivity between two columns, the better they are for confirmatory analyses. mdpi.com

Column Dimensions:

Length: A longer column (e.g., 30-60 m) provides more theoretical plates and thus better resolution, but at the cost of longer analysis times. gcms.cz

Internal Diameter (I.D.): Narrow-bore columns (e.g., 0.18-0.25 mm I.D.) offer higher efficiency (narrower peaks) and better resolution. sigmaaldrich.com The 0.25 mm I.D. is a popular choice as it provides a good balance between efficiency and sample capacity. fishersci.casigmaaldrich.com

Film Thickness: Thicker films increase analyte retention, which can improve the resolution of early-eluting, volatile compounds. However, it can also lead to longer run times and higher elution temperatures for less volatile compounds.

The following table outlines typical GC column characteristics for PBB analysis.

| Parameter | Primary Column (Screening) | Secondary Column (Confirmation) | Rationale |

| Stationary Phase | 5% Phenyl Methylpolysiloxane | 50% Cyanopropylmethyl Phenylmethylpolysiloxane | Different selectivities to resolve co-eluting congeners researchgate.netmdpi.com |

| Length | 30 m | 30 m | Provides a good balance of resolution and analysis time fishersci.ca |

| Internal Diameter | 0.25 mm | 0.25 mm | Optimal compromise between efficiency and sample capacity sigmaaldrich.com |

| Film Thickness | 0.25 µm | 0.25 µm | Standard thickness for semi-volatile compounds |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive detection technique for PBB analysis, providing both high sensitivity and structural information for unambiguous identification.

High-resolution mass spectrometry (HRMS) is a powerful tool capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. springernature.com This allows for the determination of an analyte's elemental formula, providing a high degree of confidence in its identification. springernature.com For PBBs, HRMS can distinguish the target analyte from other co-eluting compounds that may have the same nominal mass but a different exact mass due to different elemental compositions. Traditionally, GC-HRMS has been the method of choice for the analysis of persistent organic pollutants like PBDEs, a class of compounds structurally similar to PBBs, because it offers high sensitivity and selectivity, resulting in fewer interferences. nih.gov The use of HRMS is crucial for non-targeted analysis and suspect screening workflows to tentatively identify a wide range of compounds. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional dimension of separation and filtering, significantly enhancing selectivity and sensitivity, particularly in complex matrices. nih.gov In an MS/MS instrument (such as a triple quadrupole), a specific precursor ion corresponding to the mass of 3,3',4,5,5'-Pentabromobiphenyl is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective because it requires a compound to meet two specific mass criteria (precursor and product ion) to generate a signal. spectroscopyonline.com This filtering process drastically reduces background noise and matrix interferences, leading to improved signal-to-noise ratios and lower limits of detection. scispace.com Studies comparing triple quadrupole MS/MS with HRMS for the analysis of related compounds like PBDEs in fish have shown that MS/MS is a suitable and more affordable alternative for routine monitoring. nih.gov The instrumental limits of detection for GC-MS/MS can be in the low picogram to femtogram range. nih.gov

Negative Chemical Ionization (NCI) Modes

Negative Chemical Ionization (NCI) is a highly sensitive and selective ionization technique used in gas chromatography-mass spectrometry (GC-MS) for the analysis of electrophilic compounds, such as halogenated substances like 3,3',4,5,5'-Pentabromobiphenyl. gcms.cz The advantages of the NCI technique include high sensitivity and selectivity for electrophilic molecules within complex environmental matrices. gcms.cz

The primary mechanism in NCI is electron capture, where low-energy thermal electrons, generated from a reagent gas like methane, are captured by the analyte molecules. gcms.cz This process, also known as electron capture negative ionization (ECNI), is a "soft" ionization technique, meaning it results in minimal fragmentation of the parent molecule. gcms.cziaea.org For 3,3',4,5,5'-Pentabromobiphenyl, this typically results in the formation of an abundant molecular anion (M⁻) or a pseudo-molecular ion, which significantly enhances detection sensitivity. The mass spectra generated are often simple, with a dominant molecular ion peak, which is advantageous for both identification and quantification. gcms.cznih.gov The high electronegativity of the bromine atoms in the pentabromobiphenyl structure makes it an ideal candidate for this type of analysis.

The sensitivity of NCI can be exceptionally high, with the ability to detect some compounds at the femtogram (10⁻¹⁵ g) or even attogram (10⁻¹⁸ g) level on-column. gcms.cz This makes it particularly well-suited for trace-level environmental monitoring where concentrations of contaminants like 3,3',4,5,5'-Pentabromobiphenyl are often exceedingly low.

| Parameter | Description | Advantage for 3,3',4,5,5'-Pentabromobiphenyl Analysis |

|---|---|---|

| Ionization Mechanism | Resonance electron capture of low-energy electrons by the analyte. gcms.cziaea.org | High efficiency due to the electrophilic nature of the five bromine atoms. |

| Ionization Energy | Low (~0.1 eV). gcms.cz | "Soft" ionization technique that preserves the molecular structure. |

| Resulting Ions | Predominantly molecular anions (M⁻) or pseudo-molecular ions ([M-H]⁻). nih.gov | Simple mass spectra, allowing for easy identification and high signal-to-noise ratio. |

| Sensitivity | Very high, often in the low femtogram to attogram range. gcms.cz | Enables the detection of ultra-trace levels in environmental samples. |

| Selectivity | Highly selective for electrophilic compounds. gcms.cz | Reduces interference from non-electrophilic matrix components. |

Isotope Dilution Mass Spectrometry for Trace Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for high-accuracy quantification in mass spectrometry, providing the highest possible analytical specificity. nih.govnist.gov This method is employed to achieve precise and accurate measurements of 3,3',4,5,5'-Pentabromobiphenyl at trace levels in complex matrices such as soil, sediment, and biological tissues. nih.gov

The core principle of IDMS involves spiking a sample with a known quantity of an isotopically labeled version of the target analyte before sample preparation and analysis. For 3,3',4,5,5'-Pentabromobiphenyl, this would typically be a ¹³C-labeled analogue (e.g., U-¹³C₁₂-3,3',4,5,5'-Pentabromobiphenyl). romerlabs.com This isotopically labeled internal standard is chemically identical to the native analyte and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. romerlabs.com

Because the labeled standard is added at the beginning of the analytical process, it effectively compensates for any analyte losses during sample preparation and for variations in instrument response (matrix effects). romerlabs.comnih.gov Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. This ratio is then compared to a calibration curve generated from standards containing known ratios of the native and labeled compounds. nih.gov The use of ¹³C-labeled internal standards is crucial for compensating for instrumental fluctuations and matrix-related ion suppression or enhancement. nih.gov

| Step | Procedure | Rationale |

|---|---|---|

| 1. Spiking | A known amount of ¹³C-labeled 3,3',4,5,5'-Pentabromobiphenyl is added to the sample. | Introduces an internal reference that behaves identically to the native analyte. romerlabs.com |

| 2. Equilibration & Extraction | The sample is homogenized to ensure the spike is in equilibrium with the native analyte, followed by extraction and cleanup. | Any loss of analyte during these steps will be mirrored by a proportional loss of the labeled standard. |

| 3. Instrumental Analysis | The extract is analyzed by GC-MS or LC-MS, separating the analyte and standard chromatographically. | The mass spectrometer distinguishes between the native (e.g., ¹²C) and labeled (¹³C) forms based on their mass difference. |

| 4. Quantification | The ratio of the signal intensity of the native analyte to the labeled standard is measured. | This ratio is used to calculate the concentration of the native analyte, providing high accuracy by correcting for procedural losses and matrix effects. romerlabs.comnih.gov |

Quality Assurance and Quality Control in Environmental Monitoring and Research

A fundamental component of QA is the development of a Quality Assurance Project Plan (QAPP). epa.govenergy.gov The QAPP is a formal document that outlines in detail the necessary QA/QC requirements and technical activities to ensure that the results meet the stated performance criteria. epa.govenergy.gov

Key QC measures for the analysis of 3,3',4,5,5'-Pentabromobiphenyl include:

Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration and uncertainty for the analyte of interest. sigmaaldrich.com They are analyzed alongside environmental samples to verify the accuracy and precision of the analytical method.

Method Blanks: These are analyte-free matrices that are processed through the entire sample preparation and analysis procedure to check for contamination.

Spiked Samples: A known quantity of the analyte is added to a sample (matrix spike) or a clean matrix (laboratory control sample) to assess the method's recovery and performance.

Interlaboratory Comparison Studies: Participating in proficiency testing or interlaboratory studies, where different laboratories analyze the same sample, is crucial for assessing and demonstrating the comparability and reliability of results. oup.comnih.gov Such studies help to validate the analytical methods used and ensure that a laboratory's performance is consistent with that of its peers. oup.comnih.gov

Adherence to these QA/QC principles ensures that environmental monitoring data are robust, comparable across different studies and agencies, and of known quality. researchgate.net

| QA/QC Element | Purpose | Example for 3,3',4,5,5'-Pentabromobiphenyl Analysis |

|---|---|---|

| Quality Assurance Project Plan (QAPP) | To document all technical and quality aspects of the project to ensure data meet specific objectives. energy.gov | Defining data quality objectives (DQOs), sampling procedures, analytical methods, and reporting requirements. epa.gov |

| Standard Operating Procedures (SOPs) | To ensure that all procedures are performed consistently and according to scientifically valid standardized methods. researchgate.netepa.gov | Detailed, written instructions for sample extraction, cleanup, and GC-MS analysis. |

| Certified Reference Materials (CRMs) | To assess the accuracy of the analytical method. sigmaaldrich.com | Analysis of a CRM (e.g., certified sediment or fish tissue) containing a known concentration of PBB 126. |

| Method Blanks | To monitor for contamination during the analytical process. | An analyte-free solvent or matrix carried through all preparation and analysis steps. |

| Interlaboratory Comparison Studies | To evaluate and compare the performance of different laboratories and ensure data comparability. oup.comnih.gov | Blind analysis of a shared sample containing 3,3',4,5,5'-Pentabromobiphenyl and comparison of results with other participating labs. |

| Chain of Custody | To maintain the integrity and security of samples from collection to analysis. epa.gov | Formal documentation tracking the possession and handling of each environmental sample. |

An in-depth examination of the strategies for managing and remediating environmental contamination by the chemical compound 3,3',4,5,5'-Pentabromobiphenyl is crucial for mitigating its ecological impact. This article details the multifaceted approaches, from controlling and preventing its release to the advanced technologies employed for cleaning up affected sites and the ongoing search for safer alternatives.

Regulatory Frameworks and Policy Implications for Pbbs

National and International Regulatory Status (e.g., bans, restrictions)

Numerous countries and international bodies have implemented measures to restrict the production and use of PBBs. A significant event that spurred regulatory action was the 1973 Michigan PBB contamination incident, where a PBB-based flame retardant was accidentally mixed with livestock feed. epa.govepa.gov

United States:

The manufacture of PBBs in the United States was discontinued (B1498344) in 1976. epa.govcdc.gov

The U.S. Environmental Protection Agency (EPA) requires notification for any manufacturing or importation of PBBs to ensure there are no significant new sources. inchem.orgpic.int

While there are no federal guidelines specifically for PBB exposure, several states have established their own screening levels and standards for PBBs in drinking water, groundwater, and soil. epa.govrestrictionofhazardoussubstances.com For instance, California has set a No Significant Risk Level of 0.02 µg per day for PBBs. epa.gov

European Union:

The European Union's Restriction of Hazardous Substances (RoHS) Directive restricts the use of PBBs in electrical and electronic equipment sold in the EU. restrictionofhazardoussubstances.comwikipedia.org The maximum allowable concentration is 1000 ppm. restrictionofhazardoussubstances.com

PBBs are also listed as a restricted substance group under RoHS legislation. wikipedia.org

The EU's Persistent Organic Pollutants (POPs) Regulation (EU) 2019/1021 further controls the presence of these substances. tuvsud.comtuvsud.com

International Regulations:

Canada banned all commercial, manufacturing, and processing uses of PBBs in 1979. pic.int

Other countries, including China and South Korea, have also instituted restrictions on PBBs. restrictionofhazardoussubstances.comwikipedia.org

| Jurisdiction/Regulation | Regulatory Action | Details |

| United States | Manufacturing ban | Production of PBBs ceased in 1976. epa.govcdc.gov |

| EPA Notification Requirement | Required for any new manufacturing or importation. inchem.orgpic.int | |

| State-level guidelines | Various states have set screening levels for PBBs in water and soil. epa.govrestrictionofhazardoussubstances.com | |

| European Union | RoHS Directive | Restricts PBBs in electrical and electronic equipment to <1000 ppm. restrictionofhazardoussubstances.comwikipedia.org |

| POPs Regulation | Controls unintentional trace contaminants. tuvsud.comtuvsud.com | |

| Canada | Ban | All commercial, manufacturing, and processing uses banned since 1979. pic.int |

| China | Restriction | Restrictions on PBBs instituted in 2007. wikipedia.org |

| South Korea | Restriction | Restrictions on PBBs instituted in 2007. wikipedia.org |

Risk Assessment Methodologies and Evaluation Processes

Various national and international health organizations have assessed the risks associated with PBBs. These assessments are critical in forming the basis for regulatory actions.

International Agency for Research on Cancer (IARC): IARC has classified PBBs as "possibly carcinogenic to humans" (Group 2B). cdc.govinchem.org This classification is based on sufficient evidence of carcinogenicity in experimental animals. inchem.org

U.S. Environmental Protection Agency (EPA): The EPA has not classified the carcinogenicity of PBBs. epa.govcdc.gov However, it has calculated screening levels for PBBs in air, soil, and tap water to guide risk assessment at contaminated sites. epa.gov

Agency for Toxic Substances and Disease Registry (ATSDR): The ATSDR has established a minimal risk level (MRL) for acute oral exposure to PBBs. epa.gov

The risk assessment process for chemicals like 3,3',4,5,5'-Pentabromobiphenyl typically involves evaluating toxicological data from animal studies and, when available, human epidemiological data. epa.govnih.gov These assessments consider various health endpoints, including carcinogenicity, reproductive and developmental effects, and damage to organs such as the liver and thyroid. cdc.govindustrialchemicals.gov.au

Global Conventions Addressing Persistent Organic Pollutants (e.g., Stockholm Convention principles)

The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that persist in the environment, bioaccumulate, and pose a risk to human health and the environment. pops.intpops.intiisd.org PBBs are listed under this convention, signifying a global consensus on their hazardous nature.

The key principles of the Stockholm Convention that apply to PBBs include:

Elimination of Production and Use: Parties to the convention are required to take measures to eliminate or restrict the production and use of listed POPs. pops.intiisd.org

Management of Stockpiles and Wastes: The convention mandates the environmentally sound management of stockpiles and wastes containing POPs. pops.int

Prevention of New POPs: A process is in place to review and add new chemicals that meet the criteria for being a POP. pops.int

The inclusion of PBBs in the Stockholm Convention obligates signatory countries to implement measures to control their release into the environment. iisd.orgwikipedia.org

Environmental Monitoring Programs and Surveillance

Environmental monitoring for PBBs is essential for assessing the extent of contamination, understanding their environmental fate, and evaluating the effectiveness of regulatory actions.

Historical Monitoring: Following the Michigan contamination incident, extensive monitoring of PBBs was conducted in environmental samples such as soil, sediment, water, and biological tissues. epa.gov

Human Biomonitoring: PBB levels have been measured in human blood, body fat, and breast milk. michigan.gov The U.S. Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES) has included PBBs in its biomonitoring, finding measurable levels in a small number of people in the general U.S. population between 2005 and 2014. michigan.gov

Analytical Methods: The primary analytical technique for monitoring PBBs is gas chromatography with electron capture detection (GC-ECD). More specific and sensitive methods like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) are also used. epa.govwho.int

Future Research Directions and Emerging Issues

Addressing Knowledge Gaps in Environmental Fate and Transport

While the general behavior of PBBs as persistent, bioaccumulative, and toxic (PBT) substances is established, significant knowledge gaps exist regarding the specific environmental fate and transport mechanisms of 3,3',4,5,5'-Pentabromobiphenyl. thefisheriesblog.com Future research must move beyond class-level generalizations to develop a congener-specific understanding. The physical, chemical, and biological processes that dictate the compound's distribution and migration in and between environmental media are not fully characterized. ny.govitrcweb.org

Key areas requiring further investigation include:

Partitioning Behavior: Quantifying the partitioning coefficients (e.g., K_ow, K_oc) specifically for 3,3',4,5,5'-Pentabromobiphenyl is crucial for accurately modeling its distribution between soil/sediment, water, and air. itrcweb.orgnih.gov Its tendency to adsorb to organic matter in soil and sediment influences its mobility and bioavailability.

Atmospheric Transport: Although PBBs are generally considered semi-volatile, the potential for long-range atmospheric transport of specific pentabrominated congeners needs more detailed study. magtech.com.cn This is essential for understanding its presence in remote ecosystems, far from original sources.

Biotransformation and Degradation: The pathways and rates of abiotic (e.g., photolytic) and biotic degradation for this congener are poorly understood. Identifying the conditions under which it may be transformed and the resulting degradation products is a critical research need. epa.gov

Bioaccumulation and Biomagnification: Congener-specific bioaccumulation factors (BAFs) and biomagnification factors (BMFs) are needed to accurately assess the risk 3,3',4,5,5'-Pentabromobiphenyl poses to food webs. pbs.orgunep.org Research should focus on how its specific structure affects its uptake and retention in various organisms.

Understanding these processes is fundamental to predicting environmental concentrations, identifying high-risk areas, and developing effective management strategies. ny.govnccoast.org

Elucidating Complex Biological Interaction Mechanisms at the Molecular Level

The toxicological profile of PBBs indicates a range of adverse health effects, including endocrine disruption and potential carcinogenicity. emory.educdc.gov However, the precise molecular mechanisms through which 3,3',4,5,5'-Pentabromobiphenyl exerts these effects are not fully elucidated. Future research must delve into the complex interactions between this specific congener and biological systems at the molecular and cellular levels.

Priority research areas include:

Receptor Binding and Activation: Investigating the binding affinity and activation potential of 3,3',4,5,5'-Pentabromobiphenyl for key cellular receptors, such as the aryl hydrocarbon receptor (AhR) and various nuclear receptors (e.g., thyroid and steroid hormone receptors). cdc.gov

Genomic and Epigenetic Effects: Advanced "omic" technologies are needed to explore how this compound alters gene expression (transcriptomics) and epigenetic markers, such as DNA methylation. nih.gov Recent studies have suggested a link between PBB exposure and stochastic epigenetic mutations (SEMs), which could explain individual variations in response to exposure and the development of long-term health issues. nih.govresearchgate.net

Metabolic Disruption: Utilizing high-resolution metabolomics to identify perturbations in metabolic pathways following exposure. nih.gov Research has indicated that PBBs can disrupt pathways related to oxidative stress and energy metabolism, but congener-specific effects need to be detailed. mdpi.com

Signal Transduction Pathways: Mapping the intracellular signaling cascades that are disrupted by 3,3',4,5,5'-Pentabromobiphenyl is essential to connect initial molecular interactions with downstream adverse outcomes. Pathways involved in xenobiotic metabolism and hormone signaling are of particular interest. nih.gov

A deeper understanding of these molecular mechanisms will improve risk assessment and may identify biomarkers of exposure and effect.

Refinement of Analytical Techniques for Novel Congeners and Metabolites

Accurate assessment of exposure and environmental contamination relies on robust analytical methods. While techniques like gas chromatography coupled with mass spectrometry (GC-MS) are standard for PBB analysis, there is a continuous need for refinement, particularly for identifying novel metabolites and distinguishing between closely related congeners. nih.govnih.gov

Future directions in analytical chemistry should focus on:

Metabolite Identification: Developing non-targeted and suspect screening approaches to identify previously unknown metabolites of 3,3',4,5,5'-Pentabromobiphenyl in biological and environmental samples. Current methods are often targeted at the parent compound, potentially missing important transformation products. nih.govresearchgate.net

Improved Chromatographic Separation: Enhancing the resolution of gas chromatography methods to reliably separate 3,3',4,5,5'-Pentabromobiphenyl from other PBB congeners and co-contaminants like polybrominated diphenyl ethers (PBDEs), which can interfere with accurate quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Increasing the application of HRMS for definitive identification and quantification. HRMS provides the mass accuracy needed to distinguish between compounds with similar nominal masses and helps in the structural elucidation of unknown metabolites. epa.gov

Standardization and Reference Materials: Creating certified reference materials for 3,3',4,5,5'-Pentabromobiphenyl and its primary metabolites is crucial for ensuring the quality assurance and quality control (QA/QC) of analytical data across different laboratories. magtech.com.cn

These analytical advancements are critical for obtaining a more complete picture of the PBB burden in humans and the environment.

Development of Sustainable Remediation Solutions and Technologies

The persistence of 3,3',4,5,5'-Pentabromobiphenyl in soil and sediment necessitates the development of effective and sustainable remediation technologies. Traditional methods like excavation and landfilling are disruptive and simply transfer the contaminant to a different location. frontiersin.org Research is urgently needed to develop and optimize in-situ and ex-situ technologies that can degrade or remove PBBs from the environment.

Promising areas for future research include:

Bioremediation: Identifying and engineering microorganisms (bacteria and fungi) with the metabolic capability to dehalogenate and degrade 3,3',4,5,5'-Pentabromobiphenyl. nih.govnih.gov This approach offers a potentially low-cost and environmentally friendly solution.

Phytoremediation: Screening and developing plant species that can effectively uptake, accumulate, or degrade this congener from contaminated soils. This "green" technology can be used for large-scale, low-intensity remediation.

Advanced Chemical and Physical Methods: Investigating novel chemical reduction techniques, such as the use of nanoscale zero-valent iron (nZVI), and advanced oxidation processes. frontiersin.org Further research on the efficacy of activated carbon for sequestering PBBs in sediments is also warranted.

The goal is to move towards sustainable solutions that destroy the contaminant, minimize ecological disruption, and are economically viable for treating legacy contamination sites. un.orgcbd.int

| Research Area | Objective | Key Methodologies | Expected Outcome |

|---|---|---|---|

| Environmental Fate & Transport | Develop congener-specific models of environmental behavior. | Laboratory partitioning studies, environmental monitoring, computational modeling. | Improved prediction of contaminant movement and exposure pathways. |

| Molecular Toxicology | Elucidate mechanisms of toxicity. | Transcriptomics, metabolomics, epigenetic analysis (SEMs), receptor binding assays. | Identification of biomarkers and a clearer understanding of health risks. |

| Analytical Chemistry | Detect and quantify parent compound, congeners, and novel metabolites. | High-Resolution Mass Spectrometry (HRMS), non-targeted screening. | More accurate and comprehensive assessment of contamination and exposure. |

| Sustainable Remediation | Develop effective, low-impact cleanup technologies. | Microbial degradation studies, phytoremediation trials, advanced oxidation/reduction. | Cost-effective and environmentally friendly solutions for legacy pollution. |

| Long-Term Impacts | Assess multigenerational health effects and ecosystem recovery. | Long-term cohort studies (e.g., Michigan PBB Registry), ecological monitoring. | Informed public health policy and environmental management strategies. |

Research on the Long-Term Environmental and Ecological Impacts of Legacy PBB Contamination

The accidental contamination incident in Michigan in the 1970s created a unique and tragic natural experiment, highlighting the long-lasting consequences of PBBs. umich.edunih.gov This "legacy pollution" remains in the environment and in exposed populations, presenting critical research questions about long-term and multigenerational impacts. ehn.orguwm.edualleghenyfront.org

Future research must focus on:

Multigenerational Health Studies: Continuing to follow cohorts like the Michigan PBB Registry is essential to understand the health consequences in the children and grandchildren of the originally exposed population. nih.govmichigan.gov This includes investigating impacts on reproductive health, developmental milestones, and the incidence of chronic diseases. ehn.org

Ecosystem Recovery: Monitoring contaminated sites to assess the natural recovery of ecosystems. This involves studying PBB persistence in soil and sediments, its transfer through local food webs, and its long-term effects on the health and population dynamics of local wildlife.

Sediment as a Long-Term Source: Investigating the stability of PBBs in aquatic sediments and the potential for these sediments to act as a long-term source of contamination through resuspension and bioturbation.

Climate Change Interactions: Exploring how changing environmental conditions, such as increased temperatures and more frequent extreme weather events, might affect the fate, transport, and bioavailability of legacy PBBs stored in environmental sinks like soil and sediment.

Understanding the full temporal and ecological scale of legacy PBB contamination is vital for managing existing sites and preventing future environmental health crises. umich.eduwcmu.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3,3',4,5,5'-Pentabromobiphenyl in environmental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm × 0.25 μm) and electron ionization (EI) at 70 eV. For enhanced sensitivity, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and negative chemical ionization (NCI). Calibrate with certified reference materials (e.g., 35 µg/mL in isooctane) and include internal standards like PCB-198 for recovery correction .

- Critical Parameters : Optimize splitless injection (280°C), oven temperature gradient (80°C to 320°C), and monitor ions at m/z 546/548/550 (Br isotopic pattern) .

Q. How can researchers assess the environmental persistence of 3,3',4,5,5'-Pentabromobiphenyl?

- Methodology : Conduct soil/water microcosm studies under aerobic/anaerobic conditions. Monitor degradation using high-resolution mass spectrometry (HRMS) to track debromination products (e.g., tetrabromobiphenyls) and validate via isotopic dilution with deuterated analogs (e.g., ¹³C-labeled standards) .

- Key Metrics : Measure half-life (t₁/₂) in sediment-water systems and bioaccumulation factors (BAFs) in benthic organisms using OECD 315/317 guidelines .

Q. What in vitro models are suitable for studying the toxicokinetics of 3,3',4,5,5'-Pentabromobiphenyl?

- Methodology : Use primary hepatocytes or HepG2 cells to assess metabolic pathways. Analyze hydroxylated metabolites via LC-HRMS and compare with in silico predictions (e.g., CYP450 docking simulations). Include cytotoxicity assays (MTT/LDH) to evaluate mitochondrial disruption .

- Controls : Co-incubate with CYP inhibitors (e.g., ketoconazole) to confirm enzymatic involvement .

Advanced Research Questions

Q. How can isomer-specific analysis resolve co-elution issues between 3,3',4,5,5'-Pentabromobiphenyl and structural analogs like 2,2',4,5,5'-Pentabromobiphenyl?

- Methodology : Employ GC×GC-MS with a non-polar/mid-polar column set (e.g., Rxi-5Sil MS + BPX-50) to enhance separation. Validate using certified isomer-specific standards (e.g., Wellington PBB-MXA mix) and compare retention indices (±0.5% tolerance) .

- Advanced Techniques : Apply machine learning algorithms (e.g., random forest) to deconvolute overlapping peaks in complex matrices .

Q. What experimental strategies elucidate degradation pathways of 3,3',4,5,5'-Pentabromobiphenyl under UV irradiation?

- Methodology : Perform photolysis experiments in quartz reactors (λ = 254–365 nm). Identify transient radicals (e.g., Br•) via electron paramagnetic resonance (EPR) and quantify intermediates (e.g., dihydroxylated biphenyls) using Q-TOF-MS/MS .

- Kinetic Analysis : Calculate quantum yields (Φ) and rate constants (k) using actinometry (e.g., potassium ferrioxalate) .

Q. How can synthetic routes to 3,3',4,5,5'-Pentabromobiphenyl be optimized for high regioselectivity?

- Methodology : Utilize Suzuki-Miyaura coupling between 3,4,5-tribromophenylboronic acid and 3,5-dibromobromobenzene. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) in anhydrous THF at 80°C. Purify via silica gel chromatography (hexane:DCM = 9:1) .

- Characterization : Confirm regiochemistry via ¹H-¹³C HSQC NMR and X-ray crystallography (if single crystals form) .

Q. What computational approaches predict protein interactions of 3,3',4,5,5'-Pentabromobiphenyl with aryl hydrocarbon receptor (AhR)?

- Methodology : Perform molecular dynamics (MD) simulations using AhR ligand-binding domain structures (PDB: 5NJ8). Calculate binding free energies (ΔG) via MM-PBSA and validate with fluorescence polarization assays using FITC-labeled ligands .

- Validation : Compare with in vitro luciferase reporter assays in H1G1.1c3 cells .

Data Contradiction Analysis

Q. How should discrepancies in reported bioaccumulation factors (BAFs) for 3,3',4,5,5'-Pentabromobiphenyl be addressed?

- Resolution : Re-evaluate lipid normalization methods (total vs. phospholipid content) and exposure durations. Cross-validate using stable isotope tracer techniques (e.g., ⁸¹Br-labeled analogs) to distinguish uptake vs. metabolism .

- Confounding Factors : Account for matrix effects (e.g., humic acid binding) via solid-phase extraction (SPE) recovery tests .

Q. Why do GC-MS studies report variable debromination products for 3,3',4,5,5'-Pentabromobiphenyl in thermal processes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.